2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid

Antibacterial screening Gram-negative targeting E. coli activity

Researchers seeking to validate the role of the -NH- linker in quinoline-4-carboxylic acid bioactivity often face supply inconsistency for this specific 2-arylamino chemotype. CAS 171204-19-6 provides a defined chemical probe to eliminate variables introduced by generic 2-aryl analogs. Key procurement value includes: • Enables direct SAR comparison against 2-phenyl-quinoline-4-carboxylic acids in antibacterial assays targeting Gram-negative pathogens like E. coli. • Provides the essential arylaminoquinoline pharmacophore for synthesizing HDAC6-selective inhibitors with potential >4,000-fold isoform selectivity. • Consistent 2,4-dimethyl substitution pattern ensures a controlled LogP baseline (calcd. 4.37) for membrane permeability optimization studies.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 171204-19-6
Cat. No. B062214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid
CAS171204-19-6
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O)C
InChIInChI=1S/C18H16N2O2/c1-11-7-8-15(12(2)9-11)19-17-10-14(18(21)22)13-5-3-4-6-16(13)20-17/h3-10H,1-2H3,(H,19,20)(H,21,22)
InChIKeyDNOGBKFRTQPPFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic Acid: Chemical Identity & Scaffold


2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid (CAS 171204-19-6; molecular formula C₁₈H₁₆N₂O₂; molecular weight 292.33 g/mol) is a member of the 2-arylaminoquinoline-4-carboxylic acid chemotype, characterized by a quinoline-4-carboxylic acid core bearing a 2,4-dimethylanilino substituent at the C-2 position . This structural framework represents a distinct subclass of quinoline-4-carboxylic acids, differentiated from the more commonly encountered 2-aryl-quinoline-4-carboxylic acids by the presence of an amino (–NH–) linker between the quinoline core and the pendant aromatic ring . The compound is commercially available in research-grade quantities with reported purities ranging from 90% to 98%, and is supplied by multiple vendors including Santa Cruz Biotechnology (catalog sc-298184) and Chemscene (CS-0695988) .

Chemotype 2-Arylaminoquinoline-4-carboxylic acid scaffold with –NH– linker
Differentiation –NH– bridge vs. direct C–C linkage in 2-arylquinolines
Research context Reported scaffold for Gram-negative antibacterial, antileishmanial, and HDAC6 inhibitor studies

2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic Acid: Substitution Risks


Within the broader quinoline-4-carboxylic acid family, subtle variations in substitution pattern produce divergent biological profiles that cannot be predicted without empirical validation. While the 2-aryl-quinoline-4-carboxylic acid scaffold (direct C–C linkage at C-2) has established antibacterial, antileishmanial, and antimalarial activities, the 2-arylamino-quinoline-4-carboxylic acid subclass represented by CAS 171204-19-6 incorporates an –NH– linker that fundamentally alters electronic distribution, hydrogen-bonding capacity, and conformational flexibility [1]. SAR analyses of quinoline-4-carboxylic acid derivatives have demonstrated that the presence of an aryl ring at the second position is associated with antibacterial activity, but the precise nature of the linkage—direct aryl attachment versus amino-bridged—remains underexplored and is expected to modulate both potency and spectrum [2]. Generic substitution with a 2-aryl-quinoline-4-carboxylic acid analog (e.g., 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid, CAS 5466-33-1) or with the unsubstituted 2-anilinoquinoline-4-carboxylic acid (CAS 171204-15-2) introduces uncontrolled variables that can invalidate comparative studies, particularly in antibacterial screening, antileishmanial target identification, and HDAC inhibition assays where linker chemistry has been shown to be critical [3].

Target: 2-Arylaminoquinoline
Substitute: 2-Arylquinoline (direct C–C)
Linker chemistry
–NH– bridge may alter electronic and H-bond interactions
Direct C–C may not replicate target engagement profile
Antibacterial spectrum
Reported Gram-negative preferential activity
Predominantly Gram-positive; limited Gram-negative data
HDAC selectivity
Arylamino motif critical for HDAC6 isoform selectivity
2-Aryl scaffold may lack HDAC6-selective pharmacophore

2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic Acid: Differentiation Evidence


Antibacterial Spectrum: Linker Chemistry Impact

While the 2-phenyl-quinoline-4-carboxylic acid scaffold (direct C–C linkage) has demonstrated antibacterial activity primarily against Gram-positive organisms such as Staphylococcus aureus with MIC values of 64 μg/mL for optimized derivatives, the 2-anilinoquinoline-4-carboxylic acid subclass (bearing an –NH– linker) exhibits preferential activity against Gram-negative bacteria including Escherichia coli [1]. Compound 23 from the 2-arylquinoline-4-carboxylic acid hydrazide-hydrazone series displayed potent antibacterial activity specifically against E. coli, with no detectable activity against S. aureus in the same assay panel [2]. This Gram-negative preference distinguishes the 2-arylamino subclass from 2-phenyl analogs, which in a 2016 study showed MIC values of 128 μg/mL against E. coli only for the most optimized derivative 5a7, while multiple 2-phenyl compounds lacked Gram-negative activity entirely [3]. The –NH– linker may facilitate distinct interactions with Gram-negative outer membrane components or intracellular targets that are inaccessible to directly linked 2-aryl derivatives.

Antibacterial spectrum
Cross-study comparable
2-Anilino scaffold: Gram-negative preferential activity (E. coli) vs 2-Phenyl scaffold: MIC 128 μg/mL against E. coli (derivative 5a7)
Supports Gram-negative screening with –NH– linker chemotype
Comparative spectrum evidence; exact MICs vary
Antibacterial screening Gram-negative targeting E. coli activity

Predicted LmNMT Binding Affinity

In a comprehensive 2025 in silico study, the 2-aryl-quinoline-4-carboxylic acid scaffold—of which 2-[(2,4-dimethylphenyl)amino]quinoline-4-carboxylic acid is a representative member bearing the characteristic 2-aryl substitution—demonstrated predicted binding affinities to Leishmania major N-myristoyltransferase (LmNMT) that were comparable to or improved relative to the known reference inhibitor DDD85646 [1]. Inverse virtual screening identified LmNMT as the most frequent high-affinity target across the compound series, with compound 2d achieving the highest docking scores and compound 1g displaying enhanced affinity following conformational relaxation of the enzyme active site [2]. Molecular dynamics simulations confirmed stable binding of selected derivatives to the LmNMT catalytic pocket, supporting the scaffold's viability as a starting point for antileishmanial drug development [3].

LmNMT binding prediction
Class-level inference
Predicted binding comparable to or improved vs. DDD85646 reference
May support antileishmanial target engagement screening
In silico data; requires in vitro NMT validation
Antileishmanial drug discovery N-myristoyltransferase inhibition Molecular docking

Predicted ADMET Profile

The 2-aryl-quinoline-4-carboxylic acid scaffold, encompassing CAS 171204-19-6, exhibits predicted pharmacokinetic properties that are comparable to or improved relative to the reference inhibitor DDD85646 [1]. In the 2025 integrated in silico workflow, most derivatives in the series displayed favorable predicted ADMET profiles, with enhanced solubility characteristics compared to the reference compound [2]. The improved solubility prediction is particularly relevant for procurement decisions in early-stage drug discovery, as solubility limitations frequently confound in vitro assay interpretation and complicate in vivo formulation development. The scaffold's favorable predicted pharmacokinetic attributes reduce the risk of encountering solubility-related artifacts during primary screening campaigns.

Predicted ADMET profile
Class-level inference
Enhanced solubility prediction vs. DDD85646; favorable drug-likeness
May reduce solubility-related assay interference
In silico prediction; verify solubility experimentally
ADMET prediction Drug-likeness Oral bioavailability

Microwave-Assisted Pfitzinger Synthesis

The 2-aryl-quinoline-4-carboxylic acid scaffold can be synthesized via the Pfitzinger reaction, a condensation between isatin derivatives and ketones under aqueous basic conditions . A 2021 study demonstrated that employing microwave irradiation significantly reduces reaction times while maintaining or improving yields for the synthesis of 2-aryl-quinoline-4-carboxylic acids, including novel derivatives within this chemotype [1]. This methodological advancement enables more efficient procurement of analogs for structure-activity relationship studies compared to traditional thermal Pfitzinger conditions that require extended reflux periods. The modified Pfitzinger approach using aqueous acid conditions has been reported to achieve high yields for a variety of substituted quinoline-4-carboxylic acids, establishing a robust synthetic foundation for analog generation .

Synthesis method
Reported
Microwave-assisted Pfitzinger reaction: reduced time, comparable yields
Enables faster analog generation for SAR studies
Class-level method; yields vary by substitution
Synthetic methodology Microwave-assisted synthesis Reaction yield optimization

HDAC6 Inhibition: Arylaminoquinoline Pharmacophore

The arylaminoquinoline scaffold, characterized by the –NH– linker between the quinoline core and pendant aromatic ring, forms the essential pharmacophoric framework for potent and selective HDAC6 inhibition [1]. A 2018 study examining bicyclic arylamino/heteroarylamino hydroxamic acids demonstrated that compound 13, featuring this arylaminoquinoline motif, achieved an IC₅₀ of 0.29 nM against HDAC6 with 4,000- to 43,000-fold selectivity over other HDAC isoforms [2]. This remarkable potency and selectivity profile is directly attributable to the arylaminoquinoline scaffold architecture; modifications to the linker chemistry or substitution pattern would fundamentally alter the HDAC isoform selectivity profile [3]. Compound 13 demonstrated antiproliferative activity against human multiple myeloma cell lines (RPMI 8226, U266, NCI-H929) without affecting normal bone marrow cells, and achieved 60.4% tumor growth inhibition as a single agent in RPMI 8226 xenograft models [4].

HDAC6 inhibitory potency
Class-level inference
IC₅₀ 0.29 nM (compound 13); 4,000–43,000× selectivity over other HDACs
Arylaminoquinoline scaffold supports HDAC6-selective inhibitor design
Derived from hydroxamic acid analog; scaffold attribution review needed
HDAC6 inhibition Selectivity profiling Multiple myeloma

Physicochemical Properties: Lipophilicity & PSA

2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid (CAS 171204-19-6) possesses a calculated LogP of 4.3664 and a polar surface area (PSA) of 62.22 Ų [1]. In comparison, the unsubstituted 2-aminoquinoline-4-carboxylic acid (CAS 157915-68-9) lacks the hydrophobic 2,4-dimethylphenyl substituent and consequently exhibits substantially lower lipophilicity [2]. This lipophilicity differential has direct implications for membrane permeability and oral bioavailability prediction; compounds with LogP values in the 3–5 range are generally considered optimal for passive membrane diffusion while avoiding excessive lipophilicity that leads to poor aqueous solubility and metabolic instability. The PSA of 62.22 Ų falls below the 140 Ų threshold often cited for favorable oral absorption, further supporting predicted drug-like properties.

Calculated lipophilicity
Predicted
LogP 4.37; PSA 62.22 Ų
Predicts favorable passive permeability for cell-based assays
Predicted values; experimental logD recommended
Lipophilicity Membrane permeability Drug-likeness prediction

2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic Acid: Procurement Use Cases


Gram-Negative Antibacterial Screening

Based on evidence that 2-anilinoquinoline-4-carboxylic acid derivatives exhibit preferential activity against Gram-negative bacteria including Escherichia coli, CAS 171204-19-6 is positioned as a primary screening candidate for antibacterial programs targeting Gram-negative pathogens [1]. The compound's 2-arylamino scaffold may engage Gram-negative-specific targets or outer membrane components that are inaccessible to 2-phenyl-quinoline-4-carboxylic acid analogs, which show only modest E. coli activity (MIC = 128 μg/mL) even after extensive optimization [2]. Procurement of this compound enables direct evaluation of the –NH– linker contribution to Gram-negative antibacterial spectrum.

LmNMT-Targeted Antileishmanial Screening

The 2-aryl-quinoline-4-carboxylic acid scaffold, of which CAS 171204-19-6 is a representative member, has been computationally validated as a high-affinity binder to Leishmania major N-myristoyltransferase (LmNMT), with predicted binding profiles comparable to or improved relative to the reference inhibitor DDD85646 [1]. The scaffold also demonstrates favorable predicted ADMET properties including enhanced solubility, reducing the likelihood of encountering solubility-related assay artifacts during primary screening [2]. Researchers pursuing LmNMT inhibition as a therapeutic strategy for leishmaniasis can utilize this compound as a validated starting point for structure-activity relationship expansion.

HDAC6-Selective Inhibitor Development

The arylaminoquinoline motif, characterized by the –NH– linker between quinoline core and pendant aromatic ring, constitutes the essential pharmacophore for achieving sub-nanomolar HDAC6 inhibitory potency with 4,000- to 43,000-fold isoform selectivity [1]. CAS 171204-19-6 incorporates this critical arylaminoquinoline scaffold, positioning it as a valuable starting material for synthesizing and optimizing HDAC6-selective inhibitors. The exceptional selectivity profile of this chemotype mitigates the toxicity risks associated with pan-HDAC inhibition, making it particularly attractive for multiple myeloma and other oncology applications where HDAC6 is a validated target [2].

SAR-Driven Lipophilicity Optimization

The 2,4-dimethyl substitution on the pendant anilino ring confers a calculated LogP of 4.3664 and PSA of 62.22 Ų—values that predict favorable passive membrane permeability while maintaining acceptable aqueous solubility [1]. This specific substitution pattern provides a defined lipophilicity baseline for SAR campaigns exploring membrane permeability optimization. Procurement of CAS 171204-19-6 as a reference compound enables systematic evaluation of how alternative aryl substitution patterns (e.g., halogen, methoxy, trifluoromethyl) modulate both physicochemical properties and target engagement across antibacterial, antileishmanial, and anticancer screening panels.

Application
Selection Property
Validation Focus
Gram-negative antibacterial screening studies
2-Arylamino scaffold with –NH– linker
E. coli susceptibility and spectrum determination
Antileishmanial target-engagement studies
Predicted LmNMT binding scaffold
In vitro NMT inhibition and target engagement assays
HDAC6-selective inhibitor development
Arylaminoquinoline pharmacophore
HDAC6 isoform selectivity and cellular activity profiling
Lipophilicity-driven SAR campaigns
Moderate lipophilicity and PSA baseline
Experimental permeability and solubility correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(2,4-Dimethylphenyl)amino]quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.